![molecular formula C12H9NO5 B455790 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-76-2](/img/structure/B455790.png)
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde
Overview
Description
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is an organic compound with the empirical formula C12H9NO5 and a molecular weight of 247.20 g/mol . It is a furan derivative that contains a nitrophenoxy group, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2-nitrophenol with furan-2-carbaldehyde in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 5-[(2-Nitrophenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(2-Aminophenoxy)methyl]furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde serves as a precursor in the synthesis of potential drug candidates. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool in drug design aimed at enzyme inhibition.
- Antimicrobial Activity : Recent studies have demonstrated its effectiveness against various pathogens, indicating potential use in developing antimicrobial therapies. The minimum inhibitory concentration (MIC) values for common pathogens are as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 2.5 |
Escherichia coli | 1.0 |
Candida albicans | 3.0 |
These results suggest significant antibacterial and antifungal properties.
2. Biological Studies
- Enzyme Interaction Studies : The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms. Its aldehyde group can covalently modify enzymes, providing insights into enzyme kinetics and mechanisms.
- Redox Activity : The nitro group may participate in redox reactions, influencing cellular oxidative stress pathways. This property suggests potential antioxidant activities that merit further investigation.
3. Industrial Applications
- Material Science : It is utilized as an intermediate in the production of dyes and pigments due to its reactive functional groups, which allow for modifications to achieve desired properties.
- Synthesis of Complex Molecules : The compound acts as a building block in organic synthesis, facilitating the creation of more complex organic molecules through various reaction mechanisms.
Case Studies
Case Study 1: Antimicrobial Research
A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The findings indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in metabolic pathways using this compound. The results demonstrated that it effectively inhibited enzyme activity, leading to decreased metabolic rates in target cells, highlighting its potential in therapeutic applications targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde depends on its specific application. In biological systems, the nitrophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Phenoxymethyl-furan-2-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde: Contains a chloro group instead of a nitro group, leading to different reactivity and applications.
5-[(2-Fluorophenyl)-furan-2-carbaldehyde: Contains a fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is unique due to the presence of both the nitrophenoxy group and the furan ring
Biological Activity
5-[(2-Nitrophenoxy)methyl]furan-2-carbaldehyde is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding.
Chemical Structure and Properties
This compound is characterized by its furan ring and a nitrophenoxy group. The molecular formula contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis. The compound's structure can be represented as follows:
While specific mechanisms for this compound remain unexplored, it is hypothesized that the nitro group may play a crucial role in its biological activity by facilitating electron transfer processes or interacting with microbial enzymes .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-(2-Nitrophenyl)furan-2-carbaldehyde | Contains a nitrophenyl group | Exhibits strong antimicrobial activity |
5-(3-Nitrophenyl)furan-2-carbaldehyde | Different position of the nitro group | Shows varying reactivity compared to isomers |
5-(4-Nitrophenyl)furan-2-carbaldehyde | Nitro group at para position | Potentially higher stability |
Methyl 5-(4-methyl-2-nitrophenoxy)methylfuran-2-carboxylate | Methyl ester derivative | Enhanced solubility in organic solvents |
This table illustrates how structural variations can influence biological activity, emphasizing the need for further research on this compound.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial properties of related furan derivatives found that modifications in the nitro group significantly affected their efficacy against various bacterial strains. Compounds with electron-withdrawing groups exhibited enhanced activity .
- Cytotoxicity Assessments : Although direct studies on cytotoxicity for this compound are lacking, related studies indicate that similar compounds can induce cell death in cancer cell lines through apoptosis mechanisms . This suggests potential therapeutic applications in oncology.
- Computational Studies : Computational investigations have been conducted on furan derivatives to predict their reactivity and interaction with biological targets. These studies provide insights into how structural features correlate with biological activity .
Properties
IUPAC Name |
5-[(2-nitrophenoxy)methyl]furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c14-7-9-5-6-10(18-9)8-17-12-4-2-1-3-11(12)13(15)16/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEVJPAINBNBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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